molecular formula C6H15NO B2386691 4-Aminohexan-1-ol CAS No. 344240-78-4

4-Aminohexan-1-ol

Cat. No.: B2386691
CAS No.: 344240-78-4
M. Wt: 117.192
InChI Key: MPEIIIWBVXISKP-UHFFFAOYSA-N
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Description

4-Aminohexan-1-ol is an organic compound with the molecular formula C6H15NO. It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a six-carbon aliphatic chain.

Safety and Hazards

4-Amino-1-hexanol may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water .

Future Directions

4-Amino-1-hexanol is a versatile material used in scientific research and has potential applications in various fields like pharmaceuticals, polymers, and coatings. It has been used in the enhancement of perovskite solar cells, acting as a molecular bridge to easily bridge SnO2 and PVK to passivate the buried interfacial defects, thus enhancing device performance .

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-1-hexanol . For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action can be influenced by the specific cellular environment in which it is present, including the types of cells, the presence of other signaling molecules, and the overall physiological state of the organism.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Aminohexan-1-ol involves the reaction of 1,6-hexanediol with ammonia and hydrogen in the presence of a calcium carbonate catalyst. The reaction is carried out at temperatures ranging from 270°C to 290°C and pressures between 150 to 180 MPa for 1.5 to 2 hours .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but may involve optimization of reaction conditions and catalysts to improve yield and efficiency. The use of high-pressure reactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Aminohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-butanol
  • 5-Amino-1-pentanol
  • 6-Amino-1-hexanol

Comparison

4-Aminohexan-1-ol is unique due to its six-carbon chain, which provides a balance between hydrophilicity and hydrophobicity. This makes it more versatile in various applications compared to shorter-chain analogs like 4-Amino-1-butanol and 5-Amino-1-pentanol .

Properties

IUPAC Name

4-aminohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-6(7)4-3-5-8/h6,8H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEIIIWBVXISKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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